

Application Notes and Protocols: IRDye 800CW NHS Ester for Amine-Reactive Labeling

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Compound of Interest

Compound Name: Cy7.5 NHS ester

Cat. No.: B12272092

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of IRDye 800CW N-hydroxysuccinimide (NHS) Ester, a near-infrared (NIR) fluorescent dye designed for the covalent labeling of primary and secondary amines in biomolecules.

Introduction

IRDye 800CW NHS Ester is a highly sensitive fluorescent dye that is activated for covalent conjugation to amine-containing molecules, such as the lysine residues of proteins and antibodies.^{[1][2]} Its fluorescence emission in the near-infrared spectrum (around 800 nm) offers significant advantages for a variety of applications, including reduced background autofluorescence from biological samples, deeper tissue penetration for in vivo imaging, and compatibility with a wide range of imaging systems.^{[3][4]} This makes it an ideal choice for quantitative Western blots, immunofluorescence microscopy, in-cell Western assays, and preclinical in vivo imaging studies.^{[5][6]} The stable amide bond formed between the dye and the target molecule ensures a robust and reliable signal for downstream applications.^[2]

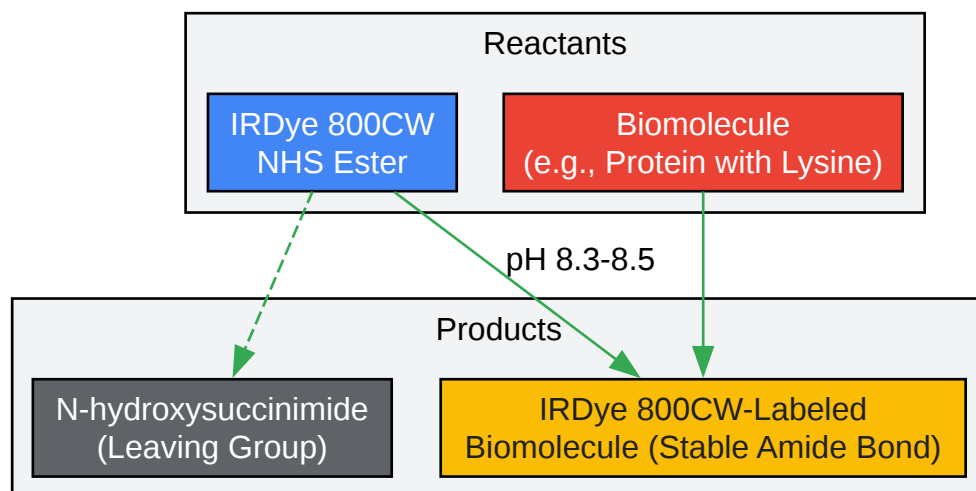
Quantitative Data Summary

The photophysical and chemical properties of IRDye 800CW NHS Ester are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Weight	1166 g/mol	[5]
Chemical Formula	C ₅₀ H ₅₄ N ₃ Na ₃ O ₁₇ S ₄	[5]
Excitation Maximum (λ _{ex})	774 nm (in PBS)	[5]
Emission Maximum (λ _{em})	789 nm (in PBS)	[5]
Molar Absorptivity (ε)	240,000 L·mol ⁻¹ ·cm ⁻¹ (in PBS)	[5]
Reactive Group	N-hydroxysuccinimide (NHS) Ester	[1]
Target Functional Group	Primary and Secondary Amines (-NH ₂)	[1]
Recommended Reaction pH	8.3 - 8.5	[7]

Visualizations

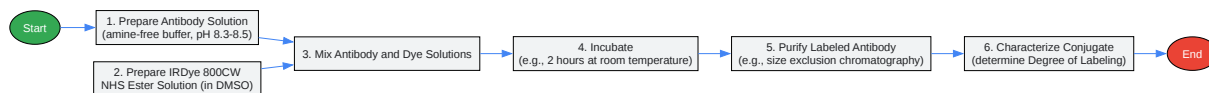
Amine-Reactive Labeling Chemistry



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Caption: Covalent bond formation between IRDye 800CW NHS Ester and a primary amine.

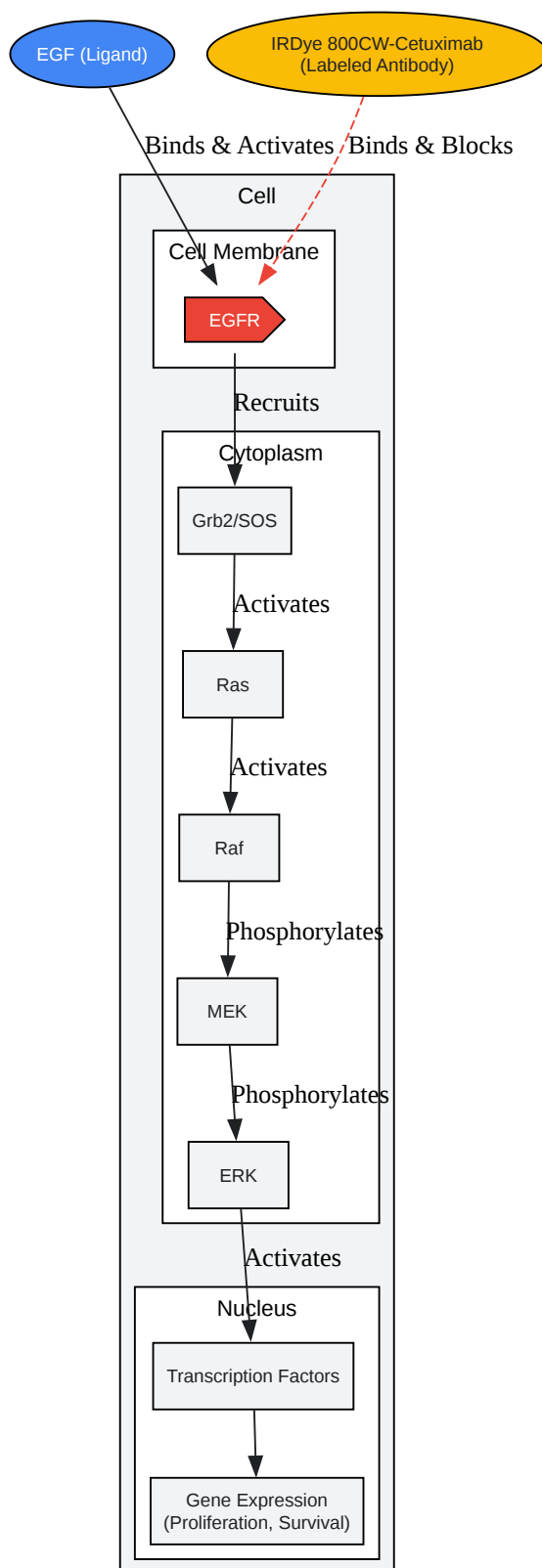
Experimental Workflow for Antibody Labeling



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Caption: Step-by-step workflow for labeling an antibody with IRDye 800CW NHS Ester.

Example Signaling Pathway: EGFR Signaling for Labeled Antibody Targeting



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Caption: EGFR signaling pathway and the targeting action of a labeled antibody.

Experimental Protocols

Protocol 1: Labeling of Antibodies with IRDye 800CW NHS Ester

This protocol provides a general guideline for labeling IgG antibodies. The optimal dye-to-antibody ratio may need to be determined empirically for other proteins.

Materials:

- IRDye 800CW NHS Ester
- Antibody (or protein) of interest in an amine-free buffer (e.g., PBS)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
- Purification column (e.g., size exclusion chromatography column)
- Spectrophotometer

Procedure:

- Prepare the Antibody Solution:
 - Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.[8]
 - Ensure the antibody solution is free of any amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.[9]
- Prepare the Dye Stock Solution:
 - Allow the vial of IRDye 800CW NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[9]
 - Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.[10] This stock solution can be stored at -20°C for up to two weeks, protected from light and moisture.[5]

- Labeling Reaction:
 - Calculate the required volume of the dye stock solution. A molar excess of the dye to the antibody is typically used. For IgG antibodies (~150 kDa), a dye-to-antibody molar ratio of 10:1 to 20:1 is a good starting point.
 - Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.[\[7\]](#)
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[\[5\]](#)
[\[10\]](#)
- Purification of the Labeled Antibody:
 - Separate the labeled antibody from the unreacted dye using a size exclusion chromatography column (e.g., Sephadex G-25).[\[10\]](#)
 - Elute with an appropriate buffer (e.g., PBS). The first colored fraction will be the labeled antibody.
- Characterization of the Conjugate:
 - Determine the protein concentration by measuring the absorbance at 280 nm (A_{280}).
 - Measure the dye concentration by measuring the absorbance at 774 nm (A_{774}).
 - Calculate the Degree of Labeling (DOL) using the following formula: $DOL = (A_{774} / \epsilon_{\text{dye}}) / (A_{280} - (A_{774} \times CF)) / \epsilon_{\text{protein}}$ Where:
 - $\epsilon_{\text{dye}} = 240,000 \text{ L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$ (molar absorptivity of the dye)[\[5\]](#)
 - $\epsilon_{\text{protein}}$ = Molar absorptivity of the protein (e.g., ~210,000 $\text{L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$ for IgG)
 - CF = Correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer, e.g., 0.03)[\[5\]](#)

Protocol 2: Fluorescent Western Blotting with IRDye 800CW-Labeled Secondary Antibodies

This protocol outlines the use of a secondary antibody labeled with IRDye 800CW for Western blotting.

Materials:

- PVDF or nitrocellulose membrane with transferred proteins
- Blocking Buffer (e.g., TBS-based blocking buffer)
- Wash Buffer (e.g., TBST: TBS with 0.1% Tween-20)
- Primary antibody
- IRDye 800CW-labeled secondary antibody
- Fluorescent imaging system

Procedure:

- Blocking:
 - Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[\[11\]](#)
- Primary Antibody Incubation:
 - Dilute the primary antibody in an appropriate antibody dilution buffer (e.g., 50% Blocking Buffer in TBST).[\[11\]](#)
 - Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.
- Washing:

- Wash the membrane with Wash Buffer three times for 5-10 minutes each with gentle agitation.[\[11\]](#)
- Secondary Antibody Incubation:
 - Dilute the IRDye 800CW-labeled secondary antibody in the antibody dilution buffer. A starting dilution of 1:15,000 to 1:20,000 is recommended.[\[12\]](#)
 - Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.[\[11\]](#)
- Final Washes:
 - Repeat the washing steps as in step 3.
- Imaging:
 - Scan the membrane using a fluorescent imaging system with an excitation source and emission filter appropriate for IRDye 800CW (e.g., ~780 nm excitation and ~800 nm emission).

Applications in Drug Development

The unique properties of IRDye 800CW NHS Ester make it a valuable tool in various stages of drug development:

- Target Validation: Labeled antibodies can be used in immunofluorescence and in-cell Western assays to visualize and quantify target protein expression in cells.
- Pharmacokinetics and Biodistribution: In vivo imaging of drug candidates or targeting moieties labeled with IRDye 800CW allows for real-time, non-invasive monitoring of their distribution, accumulation, and clearance in preclinical models.[\[13\]](#)
- Efficacy Studies: The dye can be used to label therapeutic antibodies to track their delivery to tumor sites and assess target engagement.
- High-Throughput Screening: The quantitative nature of fluorescence detection with IRDye 800CW is well-suited for high-throughput screening assays to identify lead compounds.

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